molecular formula C16H33IO5 B14384967 1,3,5,7-Tetraethoxy-8-iodooctan-1-OL CAS No. 88215-31-0

1,3,5,7-Tetraethoxy-8-iodooctan-1-OL

Cat. No.: B14384967
CAS No.: 88215-31-0
M. Wt: 432.33 g/mol
InChI Key: YTMQSKFDKQRYIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetraethoxy-8-iodooctan-1-OL typically involves the iodination of an octanol derivative followed by the introduction of ethoxy groups. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent ethoxylation can be achieved using ethyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraethoxy-8-iodooctan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5,7-Tetraethoxy-8-iodooctan-1-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetraethoxy-8-iodooctan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ether groups facilitate binding to these targets, leading to various biochemical effects. The iodine atom may also play a role in modulating the compound’s activity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5,7-Tetraethoxy-8-chlorooctan-1-OL
  • 1,3,5,7-Tetraethoxy-8-bromooctan-1-OL
  • 1,3,5,7-Tetraethoxy-8-fluorooctan-1-OL

Uniqueness

1,3,5,7-Tetraethoxy-8-iodooctan-1-OL is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets, making it a valuable molecule for various applications .

Properties

CAS No.

88215-31-0

Molecular Formula

C16H33IO5

Molecular Weight

432.33 g/mol

IUPAC Name

1,3,5,7-tetraethoxy-8-iodooctan-1-ol

InChI

InChI=1S/C16H33IO5/c1-5-19-13(10-15(12-17)21-7-3)9-14(20-6-2)11-16(18)22-8-4/h13-16,18H,5-12H2,1-4H3

InChI Key

YTMQSKFDKQRYIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(CC(O)OCC)OCC)CC(CI)OCC

Origin of Product

United States

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